Hexahydrohippurate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexahydrohippuric acid can be synthesized through the reaction of cyclohexane carboxylic acid with glycinamide. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group of glycinamide .

Industrial Production Methods: While specific industrial production methods for hexahydrohippuric acid are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The reaction conditions, such as temperature and solvent choice, can be optimized to increase yield and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hexahydrohippursäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können sie in Alkoholderivate umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Cyclohexancarbonsäurederivate ergeben, während Reduktion Cyclohexanolderivate produzieren kann.

Wissenschaftliche Forschungsanwendungen

Metabolomics

Hexahydrohippurate has been identified as a significant biomarker in metabolomic studies, particularly in differentiating vaccination statuses in veterinary medicine.

- Case Study: Bovine Respiratory Disease

A study demonstrated the potential of plasma metabolite profiling to differentiate between vaccinated and non-vaccinated cattle following viral challenges. The research indicated that levels of this compound were significantly elevated in non-vaccinated animals from days 6 to 20 post-infection, suggesting its role as a biomarker for immune response and disease status during outbreaks of Bovine Respiratory Disease (BRD) .

| Metabolite | Vaccination Status | Days Post-Infection | Significance |

|---|---|---|---|

| This compound | Non-vaccinated | 6-20 | Elevated levels indicate disease progression |

Toxicology and Environmental Monitoring

This compound is also relevant in toxicological assessments, particularly concerning the metabolism of certain drugs and environmental pollutants.

- Application in Toxicology

Research has indicated that this compound can serve as a metabolite marker for assessing exposure to specific toxic substances. Its presence in biological samples can provide insights into the metabolic pathways involved in detoxification processes .

Veterinary Medicine

In veterinary medicine, this compound is utilized to monitor health status and treatment outcomes in livestock.

- Diagnostic Applications

The elevation of this compound levels can be indicative of stress or adverse health conditions in animals. This application is crucial for developing diagnostic tools that help veterinarians assess the health status of livestock during disease outbreaks or after vaccinations .

Clinical Research

While less common, this compound's role in human clinical research is emerging, particularly in pharmacokinetics.

Wirkmechanismus

Hexahydrohippuric acid exerts its effects primarily through its antibacterial activity. It disrupts bacterial cell wall synthesis by interfering with the enzymes involved in peptidoglycan formation. This leads to the weakening of the bacterial cell wall and eventual cell lysis . The molecular targets include enzymes such as transpeptidases and carboxypeptidases, which are crucial for bacterial cell wall integrity.

Vergleich Mit ähnlichen Verbindungen

Hexahydrohippursäure ist aufgrund ihrer spezifischen Struktur und ihres metabolischen Ursprungs einzigartig. Ähnliche Verbindungen umfassen:

Hippursäure: Wird aus Benzoesäure und Glycin gebildet und ist ein häufiger Metabolit beim Menschen.

Methylhippursäure: Abgeleitet aus dem Xylol-Stoffwechsel, wird sie als Biomarker für die Exposition gegenüber Xylol verwendet.

Cyclohexancarbonsäure: Eine Vorstufe bei der Synthese von Hexahydrohippursäure, sie weist strukturelle Ähnlichkeiten auf, aber es fehlt die Glycinamid-Einheit

Diese Verbindungen teilen einige strukturelle Merkmale, unterscheiden sich jedoch in ihren Stoffwechselwegen und spezifischen Anwendungen, was die Einzigartigkeit der Hexahydrohippursäure hervorhebt.

Biologische Aktivität

Hexahydrohippurate, also known as cyclohexanoylglycine, is a metabolite derived from the metabolism of certain compounds in herbivores and has garnered attention in various fields, including veterinary medicine and metabolomics. This article explores the biological activity of this compound, focusing on its role as a biomarker, its implications in immune response, and its potential applications in diagnostics.

Overview of this compound

This compound is formed through the conjugation of cyclohexanecarboxylic acid with glycine. It is primarily excreted in urine and has been identified as a significant metabolite in various animal studies. Its presence in plasma and urine makes it a candidate for use as a biomarker in health and disease assessment.

1. Metabolomic Profiling

Recent studies have highlighted the role of this compound in differentiating vaccination status in animals. For instance, research demonstrated that levels of this compound were significantly elevated in non-vaccinated animals from days 6 to 20 post-infection (p.i.) following a viral challenge. This elevation suggests that this compound may reflect alterations in metabolic pathways associated with immune responses during viral infections .

2. Immune Response Indicator

The increase in this compound levels in non-vaccinated animals correlates with changes in immune response mechanisms. Specifically, it has been noted that elevated levels may indicate a shift from innate to adaptive immune responses, potentially serving as a marker for assessing the health status of infected animals .

Case Study 1: Viral Challenge in Calves

A study investigated the metabolomic profiles of calves vaccinated against Bovine Parainfluenza Virus type 3 (BPI3V). The analysis revealed that this compound levels were significantly higher in non-vaccinated calves compared to their vaccinated counterparts at multiple time points post-infection. This finding underscores its potential utility as a diagnostic marker to differentiate between vaccinated and non-vaccinated states during disease outbreaks .

Case Study 2: Metabolomics Analysis

In another study focusing on viral therapeutics, this compound was identified among various metabolites whose levels fluctuated significantly based on vaccination status. The study utilized advanced analytical techniques such as Principal Component Analysis (PCA) to demonstrate clear separation between metabolite profiles of vaccinated and non-vaccinated animals, with this compound being one of the key differentiators .

Data Table: Comparative Plasma Levels of this compound

| Time Point (Days p.i.) | Non-Vaccinated (Mean ± SD) | Vaccinated (Mean ± SD) |

|---|---|---|

| 0 | Low | Low |

| 6 | Elevated | Low |

| 14 | Elevated | Moderate |

| 20 | Elevated | Low |

Note: SD = Standard Deviation; p.i. = post-infection.

Implications for Diagnostics

The ability to measure this compound levels could provide valuable insights into the health status of animals during viral outbreaks. Its role as an indicator of immune response dynamics makes it a promising candidate for inclusion in diagnostic panels aimed at monitoring animal health.

Eigenschaften

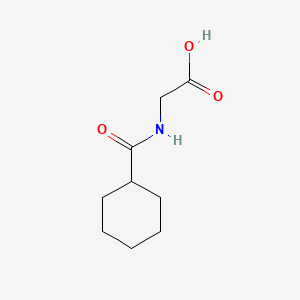

IUPAC Name |

2-(cyclohexanecarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h7H,1-6H2,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXXNENGCGLRSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186093 | |

| Record name | Hexahydrohippurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32377-88-1 | |

| Record name | Hexahydrohippurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032377881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydrohippurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAHYDROHIPPURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QEB8PUK0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of hexahydrohippurate in herbivores?

A1: Research suggests two potential pathways for this compound production in herbivores like sheep:

Q2: Does the amount of this compound produced vary depending on factors like diet or health status?

A: While the provided research doesn't directly address dietary influences on this compound levels, it highlights that the metabolic pathways involved are influenced by microbial activity [, ]. Dietary changes impacting the rumen microbiome could potentially alter this compound production.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.